molecular formula C18H19N5 B590695 1-(Benzylamino)-2-hydrazono-4-(p-tolyl)pyrimidine CAS No. 127252-16-8

1-(Benzylamino)-2-hydrazono-4-(p-tolyl)pyrimidine

Cat. No.: B590695
CAS No.: 127252-16-8
M. Wt: 305.385
InChI Key: ZWIWPTCDNNBYJO-RELWKKBWSA-N
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Description

1-(Benzylamino)-2-hydrazono-4-(p-tolyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylamino)-2-hydrazono-4-(p-tolyl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzylamine with a hydrazono derivative of a pyrimidine precursor. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylamino)-2-hydrazono-4-(p-tolyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

1-(Benzylamino)-2-hydrazono-4-(p-tolyl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: It is explored for its potential therapeutic effects and as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(Benzylamino)-2-hydrazono-4-(p-tolyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trisubstituted Pyrimidines: These compounds share a similar pyrimidine core but differ in the nature and position of substituents.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a fused pyrazole ring and exhibit different biological activities.

    Thieno[2,3-d]pyrimidines: These compounds contain a fused thiophene ring and are studied for their unique pharmacological properties.

Uniqueness

1-(Benzylamino)-2-hydrazono-4-(p-tolyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylamino and hydrazono groups contribute to its ability to interact with various biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

(2E)-N-benzyl-2-hydrazinylidene-4-(4-methylphenyl)pyrimidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-14-7-9-16(10-8-14)17-11-12-23(18(21-17)22-19)20-13-15-5-3-2-4-6-15/h2-12,20H,13,19H2,1H3/b22-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIWPTCDNNBYJO-RELWKKBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NN)N(C=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=N\N)/N(C=C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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